BnO-PEG6-CH2COOH, also known as Benzyl ether of Polyethylene Glycol with a carboxylic acid group, is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is classified under polyethylene glycol derivatives, which are widely used in biochemistry and material science. The presence of the benzyl group enhances its solubility and stability, while the carboxylic acid functionality allows for further chemical modifications.
The primary source of BnO-PEG6-CH2COOH is through the modification of polyethylene glycol, a polymer known for its biocompatibility and non-toxicity. Polyethylene glycol is synthesized from ethylene oxide and is classified as a polyether compound. BnO-PEG6-CH2COOH falls under the classification of amphiphilic compounds, possessing both hydrophilic (polyethylene glycol) and hydrophobic (benzyl) characteristics, making it suitable for various applications in drug delivery systems and surface modification.
Methods:
The synthesis of BnO-PEG6-CH2COOH typically involves the following steps:
Technical Details:
The reaction conditions must be carefully controlled to optimize yield and purity. Common solvents used include dimethyl sulfoxide or tetrahydrofuran, and the reactions are often conducted under reflux conditions to facilitate complete conversion.
Structure:
The molecular structure of BnO-PEG6-CH2COOH can be represented as follows:
Data:
The molecular formula can be expressed as , with a molecular weight of approximately 250 g/mol. The structure can be visualized using molecular modeling software to understand its three-dimensional conformation.
Reactions:
BnO-PEG6-CH2COOH can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
Process:
The mechanism of action for BnO-PEG6-CH2COOH primarily revolves around its ability to modify surfaces or encapsulate drugs. When used in drug delivery systems, the amphiphilic nature allows it to form micelles or vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Data:
Studies have shown that compounds like BnO-PEG6-CH2COOH can improve drug delivery efficiency by facilitating cellular uptake through endocytosis mechanisms.
Physical Properties:
Chemical Properties:
Relevant Data:
Thermal gravimetric analysis indicates that BnO-PEG6-CH2COOH maintains structural integrity up to 200°C before significant decomposition occurs.
Scientific Uses:
Benzyloxy-PEGylated carboxylic acids like BnO-PEG6-CH2COOH serve as precision-engineered molecular bridges due to three key attributes:
Orthogonal Reactivity and Sequential Functionalization:The benzyl-protected hydroxyl group remains inert during carboxylic acid activation, enabling selective conjugation of amine-bearing molecules (e.g., proteins, targeting ligands) to the acid terminus. Subsequent deprotection under mild hydrogenolytic conditions (e.g., Pd/C, H₂) exposes the hydroxyl group for further modifications, such as glycosylation, phosphorylation, or attachment of secondary functional units [6] [8]. This sequentiality is critical for synthesizing asymmetric constructs like bispecific antibodies or ternary complexes in proteolysis-targeting chimeras (PROTACs) [1] [10].
Enhanced Hydrophilicity and Solvent Compatibility:The hexaethylene glycol (PEG6) spacer confers exceptional hydrophilicity and water solubility (>100 mg/mL in aqueous buffers), counteracting the hydrophobic nature of payloads like chemotherapeutic agents or imaging probes [3] [9]. This amphiphilic balance ensures compatibility with biological matrices and reduces aggregation in aqueous environments, a limitation observed with shorter PEG chains (e.g., PEG2–PEG4) or non-PEGylated linkers [2] [9].
Spatial Optimization for Biomolecular Interactions:The 24-atom PEG6 chain (∼17.5 Å length) provides an optimal spatial separation between conjugated entities. This distance minimizes steric clashes between large biomolecules (e.g., antibodies and cell-penetrating peptides) and maintains ligand accessibility for receptor binding [7] [9]. Studies comparing PEGn linkers demonstrate that PEG6 maximizes efficiency in antibody-drug conjugates (ADCs), where shorter spacers impede payload release, while longer chains (PEG8–PEG12) increase polydispersity without enhancing efficacy [1] [7].
Table 1: Functional Attributes of BnO-PEG6-CH2COOH in Bioconjugation
Property | Significance in Linker Design | Application Example |
---|---|---|
Orthogonal Protection | Enables sequential conjugation without cross-reactivity | Synthesis of PROTACs: Ligand A → carboxylic acid; E3 ligase recruiter → deprotected OH [1] [10] |
PEG6 Hydrophilicity | Enhances solubility of hydrophobic payloads (>50% increase vs. alkyl linkers); reduces protein adsorption | Solubilization of tubulin inhibitors in ADCs [3] [9] |
Optimal Chain Length | Balances steric flexibility (∼17.5 Å) and conformational entropy; maximizes binding efficiency | Spatial orientation in bispecific integrin-targeted nanoparticles [8] |
Applications in cutting-edge therapeutic platforms include:
The development of PEGylated linkers reflects three transformative phases in drug delivery:
Table 2: Evolution of PEGylated Linker Technologies
Era | Representative Linkers | Key Advancements | Limitations Addressed |
---|---|---|---|
1970s–1990s | PEG5-COOH (linear) | Reduced immunogenicity; extended plasma half-life | Rapid clearance; antigenicity of non-human proteins |
1990s–2010s | BocNH-PEG6-acid; Mal-PEG-NHS | Site-specific conjugation; stable urethane/amide linkages; heterobifunctionality | Random conjugation; hydrolytic instability; lack of modularity |
2020s–Present | BnO-PEG6-CH2COOH; Azide-PEG-DBCO | Orthogonal protection; programmable assembly; enhanced biodistribution | Solubility of complex chimeras; spatial control in ternary systems |
Critical milestones include the correlation of PEG surface density (>2.5 molecules/nm²) and chain length (≥2 kDa) with reduced protein opsonization (1990s) [2] [9], and the rational design of heterobifunctional PEGs for antibody fragment conjugation (e.g., Cimzia®, 2008) [7]. BnO-PEG6-CH2COOH epitomizes this evolution, combining chemical precision with biomaterial engineering to overcome biological barriers.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6